Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate
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Overview
Description
Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate is a complex organic compound with a unique structure that includes a trifluoroacetyl group and a pyrrolo[3,4-c]pyridine ring system
Preparation Methods
The synthesis of Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the trifluoroacetyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
Chemical Reactions Analysis
Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the trifluoroacetyl group.
Scientific Research Applications
Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research has shown potential for this compound in the treatment of various diseases due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzymes or receptors, altering their activity. This can lead to changes in cellular pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate can be compared with other pyrrolo[3,4-c]pyridine derivatives. Similar compounds include:
Pyrrolo[3,4-c]pyridine: Lacks the trifluoroacetyl group but shares the core structure.
Trifluoroacetyl-pyridine: Contains the trifluoroacetyl group but lacks the pyrrolo[3,4-c]pyridine core.
Ethyl pyrrolo[3,4-c]pyridine-carboxylate: Similar structure but without the trifluoroacetyl group.
The uniqueness of this compound lies in the combination of the trifluoroacetyl group and the pyrrolo[3,4-c]pyridine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O3/c1-2-20-10(19)11-3-4-17(9(18)12(13,14)15)6-8(11)5-16-7-11/h8,16H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZOQAKEPYFSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1CNC2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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